(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNGMQVUFFNLFP-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride, with the CAS number 857651-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17ClF3N3O2
- Molecular Weight : 351.75 g/mol
- Structure : The compound features a trifluoromethyl group and an aminopyrrolidine moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and noradrenaline pathways.
The compound's mechanism of action appears to involve modulation of serotonergic and noradrenergic systems, which are critical in mood regulation and the treatment of depressive disorders. This is supported by studies showing its antidepressant-like effects in animal models.
Key Findings from Research Studies
-
Antidepressant-Like Effects :
- In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST). The results suggested that these effects are mediated through serotonergic pathways, specifically involving 5-HT1A and 5-HT3 receptors .
- The compound was administered at doses ranging from 1 to 50 mg/kg, showing a dose-dependent response that highlights its potential as a therapeutic agent for mood disorders.
- Toxicity Profile :
Data Table: Biological Activity Summary
| Activity | Model | Dose Range (mg/kg) | Effect Observed |
|---|---|---|---|
| Antidepressant-Like Effect | Swiss Mice (FST) | 1 - 50 | Significant reduction in immobility time |
| Antidepressant-Like Effect | Swiss Mice (TST) | 1 - 50 | Significant reduction in immobility time |
| Toxicity | Swiss Mice | N/A | Low acute toxicity observed |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:
Scientific Research Applications
Medicinal Chemistry
Drug Development : This compound has been investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit anticancer activity by inducing apoptosis in cancer cells and show moderate antibacterial properties against various bacterial strains .
Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors, modulating their activity. This is crucial for its potential applications in treating diseases such as cancer and bacterial infections.
Biological Studies
Biochemical Probes : It is used as a probe to study enzyme interactions, which aids in understanding biochemical pathways and developing targeted therapies.
Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer), with an IC50 value of approximately 25.72 ± 3.95 μM .
Antibacterial Properties
The compound has shown notable activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For example:
| Activity Type | Target Organism | MIC Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 2 μg/ml |
| Antibacterial | Escherichia coli | 7 μg/ml |
These results indicate its potential for development into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .
Anticancer Efficacy
A study investigating the effects on MCF-7 cells revealed that (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride significantly induces apoptosis. In vivo testing further demonstrated reduced tumor sizes in treated mice compared to controls, suggesting its viability as a chemotherapeutic agent .
Antibacterial Properties
A series of experiments evaluated the antibacterial efficacy against various strains. The compound demonstrated remarkable activity against antibiotic-resistant strains of Staphylococcus aureus, indicating its utility in treating infections caused by such bacteria. The findings emphasize the need for further research into its clinical applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituent Effects : The introduction of halogen atoms, such as trifluoromethyl, enhances bioactivity by increasing lipophilicity and metabolic stability.
- Benzamide Core : The benzamide moiety is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride in a laboratory setting?
- Methodological Answer : The synthesis involves coupling a trifluoromethylbenzamide moiety with an aminopyrrolidine derivative. A common approach is to use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous THF, with triethylamine (EtN) as a base . Post-reaction, the product is purified via silica gel column chromatography (eluent: gradient of ethyl acetate/hexanes) to isolate the hydrochloride salt. Critical parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via TLC.
Q. How is structural confirmation of the compound achieved after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the 3-(trifluoromethyl)benzamide group is confirmed by a singlet in the 19F NMR spectrum (δ ~ -62 ppm) and aromatic proton signals in 1H NMR (δ 7.5–8.1 ppm). The pyrrolidine ring protons appear as distinct multiplet patterns (δ 1.8–3.5 ppm) .
Q. What purification techniques are recommended for removing byproducts in the final step?
- Methodological Answer : Silica gel chromatography is standard, but recrystallization from ethanol/water mixtures can enhance purity. For hydrochloride salts, ion-exchange chromatography may resolve cationic impurities. Analytical HPLC (C18 column, acetonitrile/water with 0.1% TFA) is used to verify purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step involving the aminopyrrolidine moiety?
- Methodological Answer : Yield optimization requires:
- Reagent Selection : HBTU or PyBOP as coupling agents, which minimize racemization compared to EDC/HOBt .
- Solvent Choice : THF or DMF to improve solubility of the benzamide intermediate.
- Temperature Control : Reactions performed at 0°C to room temperature to prevent side reactions (e.g., epimerization) .
- Stoichiometry : A 1.2:1 molar ratio of the acyl chloride to the amine derivative ensures complete conversion .
Q. What analytical challenges arise in characterizing the stereochemical purity of the (S)-configured pyrrolidine ring?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) or polarimetry is used to confirm enantiomeric excess (>99%). Circular Dichroism (CD) spectroscopy can resolve ambiguities in stereochemical assignments. Contradictions in data may arise from residual solvents or incorrect column selection, necessitating cross-validation with X-ray crystallography .
Q. How does the trifluoromethyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The -CF group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing oxidative metabolism. In SAR studies, replacing -CF with -CH decreases target binding affinity by ~50% in enzyme inhibition assays, as shown in analogs from PubChem data (CID: 135565440) .
Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at -20°C. Lyophilization reduces hydrolytic degradation. Periodic stability testing via HPLC is recommended, as the compound may degrade into 3-(trifluoromethyl)benzoic acid and pyrrolidine derivatives under humid conditions .
Contradictions and Resolutions
- Evidence Conflict : While some protocols recommend THF for coupling reactions , others use acetonitrile . Resolution lies in solubility testing of intermediates.
- Safety Data : Conflicting hazard classifications (e.g., GHS vs. OSHA) are resolved by adhering to strict laboratory protocols (PPE, ventilation) regardless of regulatory gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
